molecular formula C9H19ClN2O B15090327 (3S)-3-Amino-1-[(tert-butyl)carbonyl]pyrrolidine hydrochloride CAS No. 1332765-69-1

(3S)-3-Amino-1-[(tert-butyl)carbonyl]pyrrolidine hydrochloride

Cat. No.: B15090327
CAS No.: 1332765-69-1
M. Wt: 206.71 g/mol
InChI Key: VWIYDFCZYTWBDH-OGFXRTJISA-N
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Description

1-Propanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-2,2-dimethyl-, hydrochloride (1:1) is a chemical compound with a unique structure that includes a pyrrolidine ring and a propanone backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-2,2-dimethyl-, hydrochloride (1:1) typically involves the reaction of 2,2-dimethyl-1-propanone with (3R)-3-amino-1-pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-2,2-dimethyl-, hydrochloride (1:1) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Propanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-2,2-dimethyl-, hydrochloride (1:1) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-2,2-dimethyl-, hydrochloride (1:1) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the propanone moiety can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanone, 3-amino-1-(4-morpholinyl)-, hydrochloride (1:1)
  • 3-Amino-1-phenylpropan-1-one hydrochloride

Uniqueness

1-Propanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-2,2-dimethyl-, hydrochloride (1:1) is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a dimethyl-substituted propanone backbone. These structural elements contribute to its distinctive chemical properties and reactivity, making it valuable for various research applications.

Properties

CAS No.

1332765-69-1

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

1-[(3R)-3-aminopyrrolidin-1-yl]-2,2-dimethylpropan-1-one;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-9(2,3)8(12)11-5-4-7(10)6-11;/h7H,4-6,10H2,1-3H3;1H/t7-;/m1./s1

InChI Key

VWIYDFCZYTWBDH-OGFXRTJISA-N

Isomeric SMILES

CC(C)(C)C(=O)N1CC[C@H](C1)N.Cl

Canonical SMILES

CC(C)(C)C(=O)N1CCC(C1)N.Cl

Origin of Product

United States

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